molecular formula C18H14FNO3S B3019893 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid CAS No. 1203204-13-0

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid

Cat. No.: B3019893
CAS No.: 1203204-13-0
M. Wt: 343.37
InChI Key: KRISYRUQJGTRRE-UHFFFAOYSA-N
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Description

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a unique structure that includes a fluorobenzyl group, an isoquinoline moiety, and a thioacetic acid group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the fluorobenzyl group, and the attachment of the thioacetic acid moiety. Common synthetic routes may involve:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the isoquinoline derivative.

    Attachment of Thioacetic Acid: This can be done through thiolation reactions using thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or a sulfide.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide: Similar structure but with an acetamide group instead of acetic acid.

    4-Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.

Uniqueness

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid stands out due to its unique combination of a fluorobenzyl group, an isoquinoline core, and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-20-18(15)24-11-17(21)22/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRISYRUQJGTRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2SCC(=O)O)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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